Synthetic Yield Advantage in Fluvastatin Intermediate Production
In the synthesis of the Fluvastatin key intermediate, the use of 1-Isopropyl-3-(4-fluorophenyl)indole as a starting material, as described in patent CN103342721A, demonstrates a clear yield advantage over alternative synthetic routes. The patent explicitly compares its three-step process (halogenation, hydroxymethylation, phosphorylation) to prior methods, noting that previous approaches using different indole precursors suffered from poor selectivity and low yields [1]. The new method, starting with 1-Isopropyl-3-(4-fluorophenyl)indole, achieves a halogenation step yield of up to 95.0% (Example 2) [1]. In contrast, prior art methods described in US Patent No. 5354772 and Tetrahedron Letters (1985) are reported to have limitations such as expensive raw materials, dangerous intermediates, and difficult purification leading to very low yields [1].
| Evidence Dimension | Halogenation Reaction Yield |
|---|---|
| Target Compound Data | 95.0% (Example 2) |
| Comparator Or Baseline | Prior art methods (e.g., US5354772, Tetrahedron Letters 1985) described as having 'very low' yields due to poor selectivity and purification difficulties |
| Quantified Difference | Significantly higher isolated yield (95.0% vs. 'very low' yields) |
| Conditions | Reaction: halogenation of 1-Isopropyl-3-(4-fluorophenyl)indole to 2-bromo-3-(4-fluorophenyl)-1-isopropyl-1H-indole using N-bromosuccinimide (NBS) in methylene chloride at 25±5°C [1] |
Why This Matters
Higher yield in this key step directly translates to lower raw material costs and improved process efficiency for large-scale Fluvastatin manufacturing.
- [1] CN103342721A - Method for preparing fluvastatin key intermediate. Google Patents. (See Example 2, Halogenation step yield). View Source
